Magnesium Trisilicate

Description

Properties

IUPAC Name |

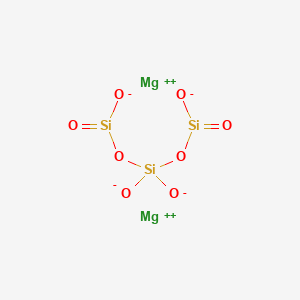

dimagnesium;dioxido-bis[[oxido(oxo)silyl]oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.O8Si3/c;;1-9(2)7-11(5,6)8-10(3)4/q2*+2;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGAKHNRMVGRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)O[Si]([O-])([O-])O[Si](=O)[O-].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg2O8Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904706 | |

| Record name | Magnesium trisilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine, white powder, free from grittiness, Odorless slightly hygroscopic solid; [Merck Index] White odorless powder; [MSDSonline] | |

| Record name | MAGNESIUM TRISILICATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Magnesium trisilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water and alcohol | |

| Record name | MAGNESIUM TRISILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine, white powder, free from grittiness, Slightly hygroscopic powder | |

CAS No. |

14987-04-3 | |

| Record name | Magnesium trisilicate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium silicon oxide (Mg2Si3O8) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium trisilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimagnesium trisilicon octaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM TRISILICATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FML8G1U0Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM TRISILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Amorphous Magnesium Trisilicate by Precipitation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of amorphous magnesium trisilicate (B10819215) via the precipitation method. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of this important inorganic compound. This document details the fundamental chemical principles, experimental protocols, and critical process parameters that influence the physicochemical properties of the final product. Quantitative data from various synthesis conditions are summarized in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental workflows and reaction pathway diagrams generated using Graphviz to visually represent the synthesis process.

Introduction

Amorphous magnesium trisilicate (Mg₂Si₃O₈·nH₂O) is a synthetic, hydrated magnesium silicate (B1173343) with a variable composition.[1] Unlike its crystalline mineral counterparts, the amorphous form possesses a high surface area and porous structure, making it a valuable material in various applications.[2] In the pharmaceutical industry, it is widely used as an antacid due to its ability to neutralize gastric acid and form a protective gel-like layer in the stomach.[3] Its high adsorptive capacity also makes it suitable for use as a purifying agent, filler, and anti-caking agent in the food and cosmetics industries.[2]

The precipitation method is the most common and scalable approach for the synthesis of amorphous this compound.[4] This technique involves the reaction of a soluble magnesium salt with a soluble silicate salt in an aqueous solution under controlled conditions to form an insoluble precipitate. The properties of the resulting amorphous this compound, such as surface area, particle size, and porosity, are highly dependent on the synthesis parameters, including reactant concentrations, temperature, pH, and post-precipitation processing.[5] This guide will explore these aspects in detail to provide a thorough understanding of the synthesis process.

Chemical Principles of Precipitation

The synthesis of amorphous this compound by precipitation is based on the reaction between a soluble magnesium salt, such as magnesium sulfate (B86663) (MgSO₄), magnesium nitrate (B79036) (Mg(NO₃)₂), or magnesium chloride (MgCl₂), and a solution of sodium silicate (Na₂SiO₃).[2] The overall chemical reaction can be represented as follows:

2MgSO₄(aq) + 3Na₂SiO₃(aq) + nH₂O(l) → Mg₂Si₃O₈·nH₂O(s) + 2Na₂SO₄(aq)

The reaction is typically carried out in an aqueous medium where the reactants are introduced as solutions. The formation of the amorphous this compound precipitate is a rapid process. The control of various reaction parameters is crucial to obtain a product with desired physicochemical properties.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of amorphous this compound by precipitation, based on established laboratory procedures.

General Synthesis Procedure

A common method for the synthesis of amorphous this compound involves the controlled addition of a magnesium salt solution to a sodium silicate solution.

Materials:

-

Magnesium Sulfate (MgSO₄) or Magnesium Nitrate (Mg(NO₃)₂)

-

Sodium Silicate Solution (Na₂O·nSiO₂)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

Equipment:

-

Reaction Vessel (glass beaker or reactor)

-

Stirrer (magnetic or overhead)

-

Burette or dropping funnel

-

pH meter

-

Filtration apparatus (Büchner funnel, vacuum flask)

-

Drying oven

Protocol:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of the magnesium salt (e.g., 1.0 M MgSO₄).

-

Prepare an aqueous solution of sodium silicate (e.g., 1.0 M Na₂SiO₃).

-

-

Precipitation:

-

Place the sodium silicate solution in the reaction vessel and begin stirring.

-

Slowly add the magnesium salt solution to the sodium silicate solution dropwise using a burette or dropping funnel.

-

Maintain a constant temperature during the addition (e.g., room temperature or an elevated temperature like 50-60 °C).[5]

-

Monitor and control the pH of the reaction mixture. The pH has a significant effect on the surface texture of the product.[1] An alkaline pH is generally maintained.

-

-

Aging of the Precipitate:

-

After the complete addition of the magnesium salt, continue stirring the slurry for a specific period (e.g., 1-2 hours) to allow for the aging of the precipitate. This step can influence the particle size and crystallinity.

-

-

Filtration and Washing:

-

Filter the precipitate from the slurry using a Büchner funnel under vacuum.

-

Wash the filter cake with deionized water to remove soluble by-products, such as sodium sulfate. The washing is continued until the filtrate is free of sulfate ions (tested with BaCl₂ solution).

-

-

Drying:

-

Dry the washed precipitate in an oven at a controlled temperature (e.g., 100-120 °C) until a constant weight is achieved.

-

-

Milling and Sieving (Optional):

-

The dried product can be milled to achieve a uniform particle size and then sieved.[5]

-

Continuous Precipitation Method

For larger-scale production, a continuous precipitation process can be employed to ensure product consistency.

Protocol:

-

Aqueous solutions of magnesium sulfate and sodium silicate are prepared in separate tanks.

-

The two solutions are continuously and concurrently fed into a stirred reaction vessel at controlled flow rates.[6]

-

The reaction temperature is maintained in the range of 10-50 °C.[6]

-

The level of excess magnesium salt in the mother liquor is maintained at a specific concentration (e.g., 0.6 to 0.9 g/L of magnesium sulfate) to enhance the physical properties of the product.[6]

-

The resulting slurry containing the this compound precipitate is continuously withdrawn from the reactor.

-

The precipitate is then filtered, washed, and dried as described in the general synthesis procedure.

Quantitative Data on Synthesis Parameters and Product Properties

The physicochemical properties of amorphous this compound are highly dependent on the synthesis conditions. The following tables summarize the quantitative data from various studies.

| Parameter | Condition | Effect on Product Properties | Reference |

| Reactant Ratio (SiO₂:MgO) | Varied molar ratios | Influences the final composition and surface area. A higher ratio can lead to a more silica-rich structure. | |

| pH | 8-12 | Significantly affects the surface texture and specific surface area. Higher pH can lead to different Mg/Si ratios in the final product. | [1][7] |

| Temperature | 10-60 °C | Affects the rate of precipitation and particle growth. Industrial processes often use 50-60°C. | [5][6] |

| Reactant Concentration | 175 g/L to 525 g/L (Sodium Silicate) | Higher concentrations can affect the filtration rate and wettability of the product. | [6] |

| Aging Time | 1-4 hours | Can influence the crystallinity and particle size distribution. | [8] |

| Order of Addition | Adding Mg salt to silicate vs. silicate to Mg salt | The "reverse strike" method (adding Mg(NO₃)₂ to sodium silicate) can yield a microporous structure with a high specific surface area. | [1] |

| Synthesis Method | Specific Surface Area (BET) | Pore Volume | Average Pore Size | Reference |

| Reverse Strike Precipitation (Mg(NO₃)₂ into Na₂SiO₃) | 568.93 m²/g | - | 1-3 nm and 0.7-0.9 nm (microporous) | [1] |

| Standard Precipitation (Na₂SiO₃ into Mg(NO₃)₂) | 179.4 m²/g | - | Mesoporous | [1] |

| Continuous Precipitation | - | - | - | [6] |

| High Surface Area Synthesis | > 400 m²/g | - | - | [9] |

Visualization of Experimental Workflow and Reaction

The following diagrams, created using the DOT language, illustrate the key processes in the synthesis of amorphous this compound.

Conclusion

The synthesis of amorphous this compound by precipitation is a versatile and widely used method that allows for the production of a material with tailored physicochemical properties. By carefully controlling key experimental parameters such as reactant concentration, pH, temperature, and aging time, researchers can optimize the synthesis to achieve desired characteristics like high surface area and specific pore size distributions. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful synthesis and application of amorphous this compound in pharmaceutical and other industrial fields. The provided workflow and reaction diagrams offer a clear visual representation of the synthesis process, aiding in both conceptual understanding and practical implementation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic magnesium silicate - Wikipedia [en.wikipedia.org]

- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US3272594A - Preparation of this compound - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Buy this compound | 14987-04-3 [smolecule.com]

- 9. US4581232A - this compound suitable for preparation of medicament adsorbates - Google Patents [patents.google.com]

"chemical formula and structure of magnesium trisilicate hydrate"

Magnesium Trisilicate (B10819215) Hydrate (B1144303): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical formula, structure, physicochemical properties, and experimental protocols related to magnesium trisilicate hydrate. This compound is a key inorganic substance utilized primarily as an antacid in pharmaceutical formulations for the treatment of peptic ulcers, heartburn, and indigestion.[1][2][3]

Chemical Formula and Structure

This compound hydrate is an inorganic compound with a variable composition. It is a hydrated compound of magnesium oxide and silicon dioxide.[4][5] The chemical formula is often represented in several ways, reflecting its complex and variable nature:

-

General Formula: Mg₂Si₃O₈·xH₂O

The CAS number for the anhydrous form is 14987-04-3, while the hydrated form is identified by CAS number 39365-87-2.[9]

Structurally, this compound is characterized as a layered silicate (B1173343).[10] In its crystalline form, it can exhibit an orthorhombic crystal structure.[10] However, synthetic preparations of this compound are often amorphous, a characteristic that can be influenced by the manufacturing process.[10][11] The structure consists of repeating silicate layers, and the presence of hydroxyl groups on the surface plays a significant role in its adsorptive properties.[10]

Physicochemical Properties

This compound hydrate is a fine, white, odorless, and tasteless powder that is free from grittiness.[12][13] It is slightly hygroscopic.[12][13] A summary of its key quantitative properties is presented in the table below.

| Property | Value | References |

| Molecular Weight | 260.86 g/mol (anhydrous) | [10] |

| 278.88 g/mol (hydrated) | [6][14] | |

| Solubility | Practically insoluble in water and ethanol. | [15][12][13] |

| Bulk Density (Tapped) | 0.3 - 0.4 gm/ml | [15] |

| Moisture Content | 17-23% w/w at 15-65% relative humidity (25°C) | [13] |

| 24-30% w/w at 75-95% relative humidity (25°C) | [13] | |

| Specific Surface Area | Can be up to 568.93 m²/g | [11] |

| Acid-Neutralizing Capacity | 140-160 mL of 0.10 N HCl per gram | [5] |

Mechanism of Action as an Antacid

The primary therapeutic application of this compound is as an antacid.[16][17] Its mechanism of action is twofold:

-

Neutralization of Gastric Acid: this compound reacts with hydrochloric acid (HCl) in the stomach to neutralize the acid, thereby increasing the gastric pH.[1][17][18] This reaction is relatively slow but long-lasting.[1][18] The chemical reaction is as follows: Mg₂Si₃O₈·H₂O + 4HCl → 2MgCl₂ + 3SiO₂ + 3H₂O

-

Formation of a Protective Barrier: The reaction also produces gelatinous silicon dioxide, which can coat the gastrointestinal mucosa.[1][3][18] This protective layer helps to shield ulcerated mucosal surfaces from further damage by stomach acid, which may promote healing.[1][3][18]

Experimental Protocols

Synthesis of this compound (Precipitation Method)

This protocol describes a general method for the synthesis of this compound by precipitation.[10][11]

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of a magnesium salt, such as magnesium nitrate (B79036) (Mg(NO₃)₂) or magnesium sulfate (B86663) (MgSO₄).

-

Prepare an aqueous solution of sodium silicate (Na₂O·nSiO₂).

-

-

Precipitation:

-

Washing and Filtration:

-

Filter the precipitate from the solution.

-

Wash the precipitate repeatedly with deionized water to remove any soluble byproducts.

-

-

Drying and Pulverization:

-

Dry the washed precipitate in an oven at a controlled temperature (e.g., 105°C) until a constant weight is achieved.

-

Pulverize the dried product to obtain a fine powder.

-

Characterization Techniques

A typical workflow for the characterization of synthesized this compound hydrate is outlined below.

-

X-ray Diffraction (XRD): Used to determine the crystalline or amorphous nature of the sample. Crystalline this compound shows distinct diffraction peaks.[10]

-

Infrared (IR) Spectroscopy: To identify the functional groups present. Characteristic absorption bands for Si-O-Si and Si-O-Mg vibrations are observed. A broad band around 3400 cm⁻¹ and a peak near 1630 cm⁻¹ indicate the presence of adsorbed water.[10]

-

Thermogravimetric/Differential Thermal Analysis (TG/DTA): To determine the water content and study the thermal stability of the compound.[11]

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution, which are critical parameters for its adsorptive properties.[11]

Pharmacopeial Identification Test (Bead Test)

This is a classic qualitative test for silica (B1680970).[4]

-

Fuse a few crystals of sodium ammonium (B1175870) phosphate (B84403) on a platinum loop in a Bunsen burner flame to form a clear, transparent bead.

-

While hot, touch the bead to the this compound powder.

-

Re-fuse the bead in the flame.

-

Observation: The silica will float in the bead, and upon cooling, it will form an opaque bead with a web-like structure.[4]

References

- 1. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. newdruginfo.com [newdruginfo.com]

- 5. drugfuture.com [drugfuture.com]

- 6. scbt.com [scbt.com]

- 7. Buy this compound hydrate | 39365-87-2 [smolecule.com]

- 8. americanelements.com [americanelements.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Buy this compound | 14987-04-3 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound HYDRATE, PH EUR [chembk.com]

- 13. phexcom.com [phexcom.com]

- 14. This compound HYDRATE | 39365-87-2 [chemicalbook.com]

- 15. Par Drugs And Chemicals Limited Product - this compound [pardrugs.com]

- 16. aiespharmachem.com [aiespharmachem.com]

- 17. Articles [globalrx.com]

- 18. What is the mechanism of this compound? [synapse.patsnap.com]

A Comprehensive Technical Guide to the Fundamental Properties of Synthetic Magnesium Trisilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic magnesium trisilicate (B10819215) is an inorganic compound with significant applications in the pharmaceutical and food industries. It is primarily recognized for its antacid and adsorbent properties. This technical guide provides an in-depth overview of its core fundamental properties, including its chemical and physical characteristics, synthesis, and mechanism of action. All quantitative data is presented in structured tables for ease of reference, and key experimental protocols are detailed to facilitate reproducibility.

Chemical Properties

Synthetic magnesium trisilicate is a compound of magnesium oxide (MgO) and silicon dioxide (SiO₂) with a variable amount of water of hydration.[1] Its chemical formula is often represented as 2MgO·3SiO₂·xH₂O.[2] The anhydrous form has the empirical formula Mg₂Si₃O₈.[2]

Compositional Requirements

Various pharmacopeias specify the content of magnesium oxide and silicon dioxide. The United States Pharmacopeia (USP) requires it to contain not less than 20.0% magnesium oxide (MgO) and 45.0% silicon dioxide (SiO₂) on an ignited basis.[2][3] The European Pharmacopoeia (Ph. Eur.) specifies a content of not less than 29.0% of magnesium oxide and not less than 65.0% of silicon dioxide, calculated with reference to the ignited substance.[1]

| Parameter | United States Pharmacopeia (USP) | European Pharmacopoeia (Ph. Eur.) |

| Magnesium Oxide (MgO) Content | ≥ 20.0% | ≥ 29.0% |

| Silicon Dioxide (SiO₂) Content | ≥ 45.0% | ≥ 65.0% |

| Table 1: Pharmacopeial Compositional Requirements for Synthetic this compound[1][2][3] |

Acid-Neutralizing Capacity

A primary function of synthetic this compound in pharmaceutical applications is its ability to neutralize gastric acid.[4][5] This reaction is characterized by a slow onset but a prolonged effect.[6][7] The acid-neutralizing capacity (ANC) is a critical parameter for its use as an antacid.[5] According to the USP, 1 gram of this compound, on an anhydrous basis, consumes not less than 140 mL and not more than 160 mL of 0.1 N hydrochloric acid.[8]

The reaction with hydrochloric acid in the stomach proceeds as follows: 2MgO·3SiO₂·xH₂O + 4HCl → 2MgCl₂ + 3SiO₂ + (x+2)H₂O

This reaction not only neutralizes the acid but also forms a gelatinous layer of silicon dioxide, which can coat and protect the gastric mucosa.[2][9][10]

Adsorptive Properties

Synthetic this compound possesses significant adsorptive properties, which are attributed to its high surface area.[6][11] This allows it to adsorb various substances, including toxins, bile acids, and certain drugs.[1][10] This property is utilized in the food industry for purifying frying oils and in pharmaceutical formulations, though it can also lead to drug interactions by reducing the absorption of co-administered drugs.[6][12][13] Studies have shown its high adsorptive capacity for drugs like nitrofurantoin (B1679001).[13][14]

Physical Properties

Synthetic this compound is a fine, white, odorless, and tasteless powder that is free from grittiness.[1][2] It is practically insoluble in water and alcohol.[1][2]

| Property | Typical Value / Range | Reference |

| Appearance | Fine, white, odorless, tasteless powder | [1][2] |

| Solubility | Practically insoluble in water and ethanol | [1][2] |

| Molecular Weight (anhydrous) | 260.86 g/mol | [2][11] |

| Density | Approximately 2.3 - 2.7 g/cm³ | [2][4] |

| Particle Size | 1 - 150 µm | [2][15] |

| BET Surface Area | < 250 m²/g (conventional) to > 400 m²/g (high-surface-area variants) | [11][15] |

| Pore Characteristics | Mesoporous structure (2-50 nm pore diameter) | [11] |

| Water Content (Loss on Ignition) | 17.0% - 34.0% | [16] |

| Table 2: Summary of Physical Properties of Synthetic this compound |

Synthesis and Manufacturing

Synthetic this compound is typically produced through a precipitation reaction between a soluble magnesium salt (e.g., magnesium sulfate (B86663) or magnesium chloride) and a soluble silicate (B1173343) (e.g., sodium silicate) in an aqueous medium under controlled conditions.[2][17]

Synthesis Workflow

Caption: Workflow for the synthesis of synthetic this compound.

Experimental Protocols

Synthesis of this compound (Precipitation Method)

This protocol is based on the general principles of precipitation synthesis.

Materials:

-

Magnesium sulfate (MgSO₄)

-

Sodium silicate (Na₂SiO₃)

-

Deionized water

-

Reaction vessel with stirring mechanism

-

Filtration apparatus

-

Drying oven or spray dryer

Procedure:

-

Prepare separate aqueous solutions of magnesium sulfate and sodium silicate of known concentrations.

-

Slowly add the sodium silicate solution to the magnesium sulfate solution (or vice versa, as the order of addition can affect the properties) in the reaction vessel under constant stirring.

-

Maintain the temperature of the reaction mixture, typically between 10-50°C.[4]

-

Control the pH of the reaction mixture; a pH above 10 is often maintained to prevent the co-precipitation of magnesium hydroxide (B78521).[11]

-

Allow the reaction to proceed for a sufficient time to ensure complete precipitation.

-

Filter the resulting precipitate from the mother liquor.

-

Wash the filter cake with deionized water to remove soluble impurities.

-

Dry the washed precipitate. This can be done in a drying oven or through spray drying to obtain a fine powder.

-

If necessary, mill the dried product to achieve the desired particle size distribution.

Determination of Acid-Neutralizing Capacity (USP <301> Back Titration Method)

This protocol outlines the determination of the acid-neutralizing capacity.[5][18]

Materials:

-

Synthetic this compound sample

-

0.1 N Hydrochloric acid (HCl)

-

0.1 N Sodium hydroxide (NaOH), standardized

-

Methyl red indicator solution

-

Glass-stoppered conical flask

-

Water bath maintained at 37°C

-

Burette

Procedure:

-

Accurately weigh about 200 mg of the this compound sample into a glass-stoppered conical flask.[16]

-

Add 30.0 mL of 0.1 N HCl and 20.0 mL of deionized water to the flask.[13]

-

Place the flask in a water bath maintained at 37°C and shake the mixture occasionally for 4 hours. Allow the mixture to remain undisturbed for the last 15 minutes of the heating period.[13]

-

Cool the flask to room temperature.

-

Pipette 25.0 mL of the supernatant into a separate flask.

-

Add a few drops of methyl red indicator to the supernatant.

-

Titrate the excess acid in the supernatant with 0.1 N NaOH until the color changes from red to yellow.

-

Record the volume of NaOH used.

-

Calculate the acid-neutralizing capacity, expressed as mL of 0.1 N HCl consumed per gram of the sample.

BET Surface Area Analysis

This protocol provides a general outline for determining the specific surface area using the Brunauer-Emmett-Teller (BET) method.

Materials and Equipment:

-

Synthetic this compound sample

-

BET surface area analyzer

-

Nitrogen gas (or other suitable adsorbate)

-

Sample tubes

-

Degassing station

Procedure:

-

Accurately weigh a suitable amount of the this compound sample into a sample tube.

-

Degas the sample under vacuum at an elevated temperature to remove adsorbed moisture and other volatile impurities. The temperature and duration of degassing should be chosen to avoid altering the sample's structure.

-

After degassing, cool the sample and weigh it again to determine the exact mass.

-

Place the sample tube in the analysis port of the BET instrument.

-

Perform the analysis by introducing known amounts of nitrogen gas into the sample tube at liquid nitrogen temperature (77 K).

-

Measure the amount of gas adsorbed at various relative pressures (P/P₀).

-

Plot the BET equation using the collected data to determine the monolayer volume.

-

Calculate the specific surface area from the monolayer volume and the cross-sectional area of the adsorbate molecule.

Mechanism of Action as an Antacid

The primary mechanism of action of synthetic this compound as an antacid involves the neutralization of gastric acid and the formation of a protective barrier.

Caption: Mechanism of action of synthetic this compound as an antacid.

Conclusion

Synthetic this compound is a versatile inorganic compound with well-defined chemical and physical properties that make it highly valuable in pharmaceutical and other industrial applications. Its slow-acting but long-lasting acid-neutralizing capacity, coupled with its adsorptive nature, underpins its primary therapeutic use. A thorough understanding of its fundamental properties and the experimental methods for their characterization is essential for researchers and professionals in drug development and formulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of acid-neutralizing capacity according to USP general chapter <301> | Separation Science [sepscience.com]

- 3. Effect of this compound on nitrofurantoin absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3272594A - Preparation of this compound - Google Patents [patents.google.com]

- 5. metrohm.com [metrohm.com]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. drugfuture.com [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. Buy this compound | 14987-04-3 [smolecule.com]

- 12. youtube.com [youtube.com]

- 13. This compound USP BP Ph Eur EP FCC Food Grade Manufacturers [anmol.org]

- 14. scribd.com [scribd.com]

- 15. US4643892A - this compound suitable for preparation of medicament adsorbates of analgesics - Google Patents [patents.google.com]

- 16. ftp.uspbpep.com [ftp.uspbpep.com]

- 17. youtube.com [youtube.com]

- 18. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]

"magnesium trisilicate CAS number 14987-04-3 properties"

An In-depth Technical Guide to Magnesium Trisilicate (B10819215) (CAS Number: 14987-04-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, pharmacological actions, and analytical methodologies related to magnesium trisilicate (CAS No. 14987-04-3). The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visual representations of key processes.

Core Properties: Physical and Chemical Data

This compound is an inorganic compound, typically a hydrated synthetic magnesium silicate (B1173343), with the approximate chemical formula Mg₂Si₃O₈·xH₂O.[1][2] It is a fine, white, odorless, and tasteless powder that is free from grittiness.[1][3] Its primary use in pharmaceuticals is as a non-systemic antacid with slow-acting but prolonged effects.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14987-04-3 (Anhydrous) | [5] |

| Molecular Formula | Mg₂Si₃O₈ (Anhydrous) | [6] |

| Molecular Weight | 260.86 g/mol (Anhydrous) | [1][6] |

| Appearance | Fine, white or almost white, odorless, tasteless powder.[1][7] | [1][3][7] |

| Solubility | Practically insoluble in water and ethanol.[2][7] Soluble in dilute mineral acids.[8] | [2][7][8] |

| Water Solubility: ~0.268 g/L at 30°C.[1][9] | [1][9] | |

| Density | True Density: ~2.7 g/cm³.[1] | [1] |

| pH | 6.3 - 9.5 (5% slurry).[6] | [6] |

| Melting Point | Decomposes above 1000°C.[1] | [1] |

| Particle Size | Typically 1 to 50 μm for pharmaceutical applications.[1] | [1] |

Table 2: Pharmacopeial Compositional Requirements

| Parameter | USP Specification | Ph. Eur. Specification | Source(s) |

| Magnesium Oxide (MgO) | ≥ 20.0% (ignited basis) | ≥ 29.0% (ignited substance) | [2][10] |

| Silicon Dioxide (SiO₂) | ≥ 45.0% (ignited basis) | ≥ 65.0% (ignited substance) | [2][10] |

| Loss on Ignition / Water | 17.0% - 34.0% | 17% - 34% | [7][10] |

| Ratio of SiO₂ to MgO | 2.10 - 2.37 | Not Specified | [11] |

Pharmacology and Mechanism of Action

This compound is a slow-acting antacid.[6] Its pharmacological effects are primarily localized to the gastrointestinal tract.

Mechanism of Action

The therapeutic action of this compound is twofold. First, it neutralizes gastric hydrochloric acid (HCl) in a slow, sustained reaction, which increases the gastric pH.[12] Second, the reaction produces gelatinous silicon dioxide, which coats the gastrointestinal mucosa, offering a protective barrier against acid and pepsin.[4][6][12] This colloidal silica (B1680970) can also adsorb pepsin, further reducing its proteolytic activity on the gastric lining.[1][4]

The primary chemical reaction in the stomach is: Mg₂Si₃O₈ + 4HCl → 2MgCl₂ + 3SiO₂ + 2H₂O

Caption: Mechanism of action of this compound in the stomach.

Pharmacokinetics and Drug Interactions

Due to its insolubility, this compound has minimal systemic absorption.[1] The onset of its neutralizing action is gradual; in 0.1 N HCl, less than 30% reacts within the first 15 minutes, and less than 60% reacts within the first hour.[6] This slow but prolonged action provides sustained relief.[4]

This compound can interact with various drugs through several mechanisms:

-

Adsorption: Its large surface area allows it to adsorb other drugs, reducing their absorption and bioavailability.[2][13] Examples include nitrofurantoin (B1679001), ciprofloxacin, and tetracyclines.[13][14][15]

-

Chelation: It can form complexes with certain drugs, impairing their absorption.[2]

-

Altered Gastric pH: By increasing stomach pH, it can affect the dissolution and absorption of pH-dependent drugs and damage the enteric coating of some tablets.[14]

A washout period of at least 2 hours between the administration of this compound and other medications is generally recommended to minimize these interactions.[16]

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, based on established pharmacopeial and scientific literature.

Synthesis via Precipitation

A common method for synthesizing this compound is through a precipitation reaction between a soluble magnesium salt (e.g., magnesium sulfate) and a sodium silicate solution.[11][17][18]

Caption: General workflow for the synthesis of this compound.

Protocol:

-

Preparation of Reactants: Prepare separate aqueous solutions of magnesium sulfate (B86663) and sodium silicate at specified concentrations.[18]

-

Precipitation: Feed the two solutions concurrently and continuously into a reaction vessel at a controlled rate and temperature (e.g., room temperature).[18] Maintain a slight excess of magnesium sulfate in the mother liquor to ensure complete reaction.[18]

-

Filtration and Washing: The resulting slurry containing the this compound precipitate is filtered, often using a vacuum drum filter. The filter cake is washed thoroughly with water to remove soluble salts like sodium sulfate.[18]

-

Drying: The washed filter cake is dried to yield the final powder, for example, by spray drying.[18]

Identification Test (as per USP)

This protocol confirms the presence of magnesium and silicate.[10][19]

-

Magnesium Test: a. Mix approximately 500 mg of the sample with 10 mL of 3 N hydrochloric acid. b. Filter the solution. c. Neutralize the filtrate to litmus (B1172312) paper with 6 N ammonium (B1175870) hydroxide (B78521). d. The resulting solution should give a positive test for magnesium (e.g., formation of a precipitate with disodium (B8443419) hydrogen phosphate).[10][19]

-

Silicate Test (Bead Test): a. Prepare a bead by fusing a few crystals of sodium ammonium phosphate (B84403) on a platinum loop in a Bunsen burner flame until it is clear and transparent.[10][19] b. Bring the hot bead into contact with the this compound sample. c. Fuse again in the flame. d. Upon cooling, silica will appear as an opaque, web-like structure floating within the bead.[10][19]

Assay for Magnesium Oxide and Silicon Dioxide (as per USP)

These assays quantify the active components of the material.

Assay for Magnesium Oxide (Titration):

-

Accurately weigh about 1.5 g of the sample and transfer to a 250-mL conical flask.[10]

-

Add 50.0 mL of 1 N sulfuric acid (VS).

-

Digest on a steam bath for 1 hour.[10]

-

Cool the solution to room temperature.

-

Add methyl orange as an indicator.

-

Titrate the excess sulfuric acid with 1 N sodium hydroxide (VS).[10]

-

Calculate the amount of MgO based on the volume of sulfuric acid consumed (Each mL of 1 N sulfuric acid is equivalent to 20.15 mg of MgO).[10]

Assay for Silicon Dioxide (Gravimetric):

-

Accurately weigh about 700 mg of the sample into a platinum dish.[10]

-

Add 10 mL of 1 N sulfuric acid and heat on a steam bath to dryness.

-

Treat the residue with 25 mL of water and digest on a steam bath for 15 minutes.[10]

-

Decant the supernatant through an ashless filter paper. Wash the residue by decantation three times with hot water, passing the washings through the filter.

-

Transfer the residue completely to the filter and wash thoroughly with hot water.

-

Transfer the filter paper and its contents to a platinum crucible. Ignite to a constant weight. The weight of the residue is the amount of silicon dioxide.[10][20]

Acid-Neutralizing Capacity Test

This is a critical performance test for antacids, determining the quantity of acid a given amount of the substance can neutralize. The USP method involves a back titration.[10][21]

Caption: Experimental workflow for the Acid-Neutralizing Capacity test.

Protocol (based on USP <301>):

-

Sample Preparation: Accurately weigh about 200 mg of this compound and transfer it to a glass-stoppered, 125-mL conical flask.[19][22]

-

Acid Addition: Add 30.0 mL of 0.1 N hydrochloric acid VS and 20.0 mL of water.[19]

-

Reaction: Stopper the flask and place it in a 37°C water bath. Stir continuously for 1 hour.[22]

-

Titration: Cool the solution to room temperature. Add a few drops of methyl red indicator and titrate the excess hydrochloric acid with 0.1 N sodium hydroxide VS.[10]

-

Calculation: The volume of acid consumed is calculated by subtracting the volume of acid consumed by the sodium hydroxide from the initial volume of hydrochloric acid added. The result is expressed as mL of 0.1 N HCl consumed per gram of substance.[10] The USP specifies that 1 g of this compound (anhydrous basis) consumes not less than 140 mL and not more than 160 mL of 0.10 N hydrochloric acid.[10]

Safety and Handling

According to Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[23][24]

-

Handling: Standard laboratory practices should be observed. Avoid dust formation and inhalation. Use in a well-ventilated area.

-

Personal Protective Equipment (PPE): Safety glasses and gloves are recommended. If dust is generated, respiratory protection may be necessary.[23]

-

Storage: Store in well-closed containers in a cool, dry place, protected from moisture.[11][25]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | 14987-04-3 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mubychem.net [mubychem.net]

- 8. This compound IP at Lowest Price in Bhavnagar - Manufacturer,Supplier,India [elitechemicals.in]

- 9. carlroth.com [carlroth.com]

- 10. ftp.uspbpep.com [ftp.uspbpep.com]

- 11. exsyncorp.com [exsyncorp.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

- 14. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]

- 15. Effect of this compound on nitrofurantoin absorption | Semantic Scholar [semanticscholar.org]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. Inorganic chemistry magnesiumtrisilicate.pptx [slideshare.net]

- 18. US3272594A - Preparation of this compound - Google Patents [patents.google.com]

- 19. This compound [drugfuture.com]

- 20. pharmacopeia.cn [pharmacopeia.cn]

- 21. webassign.net [webassign.net]

- 22. This compound BP Ph Eur EP USP ACS Manufacturers, with SDS [mubychem.com]

- 23. carlroth.com [carlroth.com]

- 24. assets.thermofisher.com [assets.thermofisher.com]

- 25. carlroth.com [carlroth.com]

A Technical Guide to the Mechanism of Action of Magnesium Trisilicate as an Antacid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium trisilicate (B10819215) (Mg₂Si₃O₈·xH₂O) is a synthetically prepared inorganic compound widely utilized for its antacid properties in the management of dyspepsia, heartburn, and peptic ulcer disease. Its mechanism of action is multifaceted, extending beyond simple acid neutralization. It is characterized by a slow onset but prolonged duration of action. This is attributed to a chemical reaction with gastric acid that not only raises intragastric pH but also produces a protective gelatinous layer of hydrated silicon dioxide. Furthermore, magnesium trisilicate possesses significant adsorptive properties, binding to pepsin and bile acids, which are known aggressors to the gastrointestinal mucosa. This guide provides a detailed technical overview of its chemical action, pharmacokinetics, and the standardized methodologies used to evaluate its efficacy.

Core Mechanism of Action

The therapeutic effect of this compound as an antacid is conferred through three primary mechanisms:

-

Prolonged Neutralization of Gastric Acid: Unlike rapidly acting antacids, this compound reacts slowly with hydrochloric acid (HCl) in the stomach.[[“]] This gradual reaction prevents the rapid and drastic pH changes that can lead to rebound acid hypersecretion.

-

Formation of a Protective Barrier: The reaction yields hydrated silicon dioxide, which precipitates as a colloidal, gelatinous substance.[2][3] This gel adheres to the gastric mucosa, forming a protective coating over ulcerated or inflamed surfaces, which is believed to promote healing.[3][4]

-

Adsorption of Mucosal Aggressors: The silicon dioxide gel possesses a large surface area, enabling it to adsorb pepsin and bile acids from the gastric contents.[2][5] By reducing the activity of these endogenous substances, it further mitigates irritation and damage to the stomach and esophageal linings.[2]

Chemical Reaction Pathway

This compound is a compound of magnesium oxide (MgO) and silicon dioxide (SiO₂) with varying proportions of water.[6] The United States Pharmacopeia (USP) specifies that it must contain not less than 20.0% magnesium oxide and not less than 45.0% silicon dioxide.[3] The primary neutralizing reaction with gastric hydrochloric acid is as follows:

2MgO·3SiO₂·H₂O (s) + 4HCl (aq) → 2MgCl₂ (aq) + 3SiO₂ (s) + 3H₂O (l)

The magnesium chloride (MgCl₂) formed is a soluble salt, and a small fraction of the magnesium may be absorbed systemically.[7] The key therapeutic byproduct is the hydrated silicon dioxide (colloidal silicic acid), which forms the protective gel.[2][3]

Caption: Chemical reaction of this compound with Gastric Acid.

Multi-modal Therapeutic Action

The combination of neutralization, barrier formation, and adsorption results in a comprehensive therapeutic effect. The slow reaction provides sustained relief without causing sudden shifts in gastric pH.

Caption: The multi-modal mechanism of action for this compound.

Quantitative Pharmacodynamics

The efficacy of an antacid is defined by its rate of reaction and its total acid-neutralizing capacity (ANC). This compound is distinguished by its slow reaction rate and high ultimate ANC.

Rate of Neutralization

In vitro studies using 0.1 N hydrochloric acid demonstrate the slow-release profile of this compound's neutralizing action.[3]

-

<30% of the compound reacts within the first 15 minutes.[3]

-

<60% of the compound reacts within the first hour.[3]

This contrasts with faster-acting agents like sodium bicarbonate or magnesium hydroxide (B78521) but contributes to its longer duration of effect.[2]

Acid-Neutralizing Capacity (ANC)

The ANC is the amount of acid that can be neutralized by a single dose of an antacid. There is some variability in reported values, often stemming from differences between theoretical calculations and in vivo human studies. The USP provides the definitive standard for regulatory purposes.

| Parameter | Value | Source |

| USP Standard ANC | 1 gram consumes 14.0 - 16.0 mEq of HCl | [6][7][8] |

| Theoretical ANC | 1 gram neutralizes 12 - 17 mEq of acid | [3] |

| Reported in vivo ANC | 1 gram neutralizes ~1.0 mEq of acid in humans | [3] |

| FDA Minimum Requirement | Minimum labeled dose must consume ≥5 mEq of acid | [4][9] |

Pharmacokinetics

This compound acts locally within the stomach and is poorly absorbed from the gastrointestinal tract.[10]

| Parameter | Description | Source |

| Onset of Action | Slow, due to the gradual rate of reaction with HCl. | [2][3][11] |

| Duration of Action | Prolonged, providing sustained acid neutralization. | [[“]][2][6] |

| Absorption (Magnesium) | Approximately 5% of the magnesium from the resulting MgCl₂ may be absorbed systemically. | [4] |

| Absorption (Silica) | A small fraction of the hydrated silicon dioxide can be absorbed. | [3] |

| Excretion | Absorbed magnesium is excreted renally. Absorbed silica (B1680970) is also excreted in the urine. | [3][4] |

Note: Caution is advised in patients with renal impairment due to the risk of hypermagnesemia from the accumulation of absorbed magnesium.[12]

Experimental Protocols

The evaluation of antacid efficacy relies on standardized in vitro tests designed to simulate conditions within the human stomach.

USP <301> Acid-Neutralizing Capacity Test

This official method determines the total ANC of an antacid preparation via back-titration.[13][14] It is a measure of the total buffering power under specific conditions.

Methodology:

-

Preparation: A precisely weighed quantity of the antacid (e.g., the minimum labeled dose) is transferred to a beaker at 37°C.[13]

-

Acid Addition: A known excess volume of 1.0 N HCl is added to the sample.[14]

-

Reaction: The mixture is stirred continuously at 37°C for a set period (e.g., 15 minutes) to allow the antacid to react with the acid.[13]

-

Back-Titration: The unreacted (excess) HCl is immediately titrated with a standardized solution of 0.5 N NaOH to a stable endpoint of pH 3.5.[14]

-

Calculation: The ANC, expressed in milliequivalents (mEq) of acid consumed, is calculated by subtracting the amount of acid neutralized by the NaOH from the total amount of acid initially added.

Rossett-Rice Test (Dynamic pH Simulation)

The Rossett-Rice test provides a more dynamic evaluation of antacid performance, simulating gastric acid secretion and emptying over time.[10][15] It measures the speed of neutralization and the duration for which the pH is maintained within a therapeutic range (typically pH 3.0 to 5.0).[16]

Methodology:

-

Setup: An "artificial stomach" is created using a reaction beaker maintained at 37°C with a pH electrode and magnetic stirrer. The beaker initially contains a volume of 0.1 N HCl.[16]

-

Antacid Addition: The antacid dose is added to the acid, and pH is recorded over time.

-

Simulated Secretion: 0.1 N HCl is continuously infused into the beaker at a controlled rate (e.g., 2-4 mL/min) to simulate ongoing acid secretion.[16]

-

Data Collection: The primary endpoints are the time required to reach pH 3.0 (indicating onset of action) and the "Rossett-Rice time," which is the total duration the pH remains between 3.0 and 5.0.[15]

References

- 1. consensus.app [consensus.app]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. [In vitro determination of the neutralizing capacity of antacids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. drugfuture.com [drugfuture.com]

- 8. This compound [drugfuture.com]

- 9. ftp.uspbpep.com [ftp.uspbpep.com]

- 10. Antacids revisited: review on contemporary facts and relevance for self-management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. [Neutralizing capacity, pepsin inactivation and binding to bile acids and lysolecithin of the antacid magaldrate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 14. metrohm.com [metrohm.com]

- 15. ijpsonline.com [ijpsonline.com]

- 16. recentscientific.com [recentscientific.com]

Formation of Gelatinous Silicon Dioxide from Magnesium Trisilicate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium trisilicate (B10819215) is a widely utilized active pharmaceutical ingredient in over-the-counter antacid formulations. Its therapeutic efficacy is attributed not only to the neutralization of gastric acid but also to the formation of a gelatinous layer of silicon dioxide that coats the gastric mucosa. This technical guide provides an in-depth exploration of the chemical processes underlying the formation of this gelatinous silicon dioxide, detailing the reaction of magnesium trisilicate with acidic environments. The guide includes a summary of quantitative data, comprehensive experimental protocols derived from pharmacopeial standards, and visual representations of the chemical pathways and experimental workflows to support research and development in drug formulation.

Introduction

This compound (Mg₂Si₃O₈·nH₂O) is an inorganic compound recognized for its slow-acting, yet prolonged, acid-neutralizing properties.[1] A key feature of its mechanism of action is the in-situ formation of a gelatinous silicon dioxide (silicic acid) precipitate upon reaction with hydrochloric acid in the stomach.[1][2][3] This gel is reported to have a protective effect on the gastric mucosa, adsorbing pepsin and providing a physical barrier against acid-induced irritation.[3] Understanding the formation and physicochemical characteristics of this gelatinous silica (B1680970) is crucial for optimizing the formulation and therapeutic efficacy of this compound-based antacids.

Chemical Reaction and Mechanism

The primary reaction of this compound in the acidic environment of the stomach involves its decomposition to form magnesium chloride, silicon dioxide, and water. The approximate chemical formula for this compound is 2MgO·3SiO₂·xH₂O.[4] The reaction with hydrochloric acid can be represented by the following equation:

Mg₂Si₃O₈·nH₂O(s) + 4HCl(aq) → 2MgCl₂(aq) + 3SiO₂(s) + (n+2)H₂O(l)

The silicon dioxide formed in this reaction is hydrated and precipitates as a colloidal, gelatinous substance.[1][2][3] This gelatinous nature arises from the polymerization of orthosilicic acid (H₄SiO₄), which is formed as an intermediate. The polymerization process involves the condensation of silicic acid molecules to form siloxane bridges (Si-O-Si), leading to a three-dimensional gel network that entraps water molecules.

Reaction Pathway

Quantitative Data

Composition and Acid-Neutralizing Capacity

The United States Pharmacopeia (USP) provides specifications for the composition and acid-consuming capacity of this compound.[4]

| Parameter | USP Specification | Reference |

| Magnesium Oxide (MgO) Content | Not less than 20.0% | [4] |

| Silicon Dioxide (SiO₂) Content | Not less than 45.0% | [4] |

| Water Content | 17.0% to 34.0% | [4] |

| Acid-Consuming Capacity | 1 g consumes not less than 140 mL and not more than 160 mL of 0.10 N HCl | [4] |

| Acid-Neutralizing Capacity (Tablets) | Not less than 5 mEq of acid is consumed by the minimum single dose | [5][6] |

Reaction Kinetics

The reaction of this compound with acid is characterized by a slow onset of action.[1]

| Time | Percentage of Reaction with 0.1 N HCl | Reference |

| 15 minutes | < 30% | [7] |

| 1 hour | < 60% | [7] |

Experimental Protocols

The following protocols are based on the methods described in the United States Pharmacopeia for the analysis of this compound.

Assay for Magnesium Oxide and Silicon Dioxide

This protocol describes the quantitative analysis of the magnesium oxide and silicon dioxide content in this compound powder.

-

Assay for Magnesium Oxide:

-

Accurately weigh approximately 1.5 g of this compound and transfer to a 250-mL conical flask.

-

Add 50.0 mL of 1 N sulfuric acid VS and digest on a steam bath for 1 hour.

-

Cool the solution to room temperature.

-

Add methyl orange TS as an indicator.

-

Titrate the excess sulfuric acid with 1 N sodium hydroxide (B78521) VS.

-

Each mL of 1 N sulfuric acid is equivalent to 20.15 mg of MgO.[4]

-

-

Assay for Silicon Dioxide:

-

Accurately weigh approximately 700 mg of this compound and transfer to a small platinum dish.

-

Add 10 mL of 1 N sulfuric acid and heat on a steam bath to dryness.

-

Treat the residue with 25 mL of water and digest on a steam bath for 15 minutes.

-

Decant the supernatant through an ashless filter paper.

-

Wash the residue by decantation three times with hot water, passing the washings through the filter paper.

-

Transfer the residue to the filter and wash thoroughly with hot water.

-

Ignite the filter paper and residue in a tared platinum crucible.

-

Cool in a desiccator and weigh the residue as SiO₂.[4]

-

Acid-Consuming Capacity

This protocol determines the amount of acid consumed by this compound under simulated physiological conditions.

-

Accurately weigh about 200 mg of this compound into a glass-stoppered, 125-mL conical flask.

-

Add 30.0 mL of 0.1 N hydrochloric acid VS and 20.0 mL of water.

-

Place the flask in a bath maintained at 37°C.

-

Shake the mixture occasionally over a period of 4 hours, but leave it undisturbed during the last 15 minutes of the heating period.

-

Cool to room temperature.

-

To 25.0 mL of the supernatant, add methyl red TS.

-

Titrate the excess acid with 0.1 N sodium hydroxide VS.

-

Calculate the volume of 0.10 N hydrochloric acid consumed per gram of this compound.[4]

Physicochemical Characterization of Gelatinous Silicon Dioxide

The gelatinous silicon dioxide formed from the reaction of this compound with acid is amorphous.[8] While specific data for the silica gel formed in situ from the antacid reaction is limited in the literature, studies on synthetic amorphous magnesium silicates prepared by precipitation methods provide insights into the expected physicochemical properties. These properties are critical for the gel's protective and adsorptive functions.

| Property | Typical Values for Synthetic Amorphous Magnesium Silicates | Reference |

| Specific Surface Area (BET) | 179.4 - 568.93 m²/g | [8] |

| Pore Volume | 0.40 - 0.88 cm³/g | [9] |

| Pore Diameter | 6 - 14 nm (mesoporous) | [9] |

It is important to note that the properties of the in-situ-formed gel may vary depending on factors such as pH, ionic strength, and the presence of other gastric contents. Further research is warranted to characterize the gelatinous silicon dioxide formed under conditions that more closely mimic the human stomach.

Conclusion

The formation of gelatinous silicon dioxide is a key aspect of the therapeutic action of this compound. This technical guide has outlined the fundamental chemical reaction, provided quantitative data based on pharmacopeial standards, and detailed experimental protocols for the analysis of this compound. The provided workflows and diagrams serve as a valuable resource for researchers and drug development professionals in the field of gastroenterology and pharmaceutical sciences. Further investigation into the specific physicochemical properties of the in-situ-formed silica gel will contribute to a more comprehensive understanding of its protective role and aid in the development of more effective antacid formulations.

References

- 1. fidson.com [fidson.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. ftp.uspbpep.com [ftp.uspbpep.com]

- 5. ftp.uspbpep.com [ftp.uspbpep.com]

- 6. drugfuture.com [drugfuture.com]

- 7. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Controlling Magnesium Silicates Coprecipitation Conditions: A Tool to Tune Their Surface Acid–Base Reactivity [mdpi.com]

Surface Chemistry of Magnesium Trisilicate: A Technical Guide for Drug Development Professionals

Introduction

Magnesium trisilicate (B10819215) (Mg₂Si₃O₈·nH₂O) is a synthetic, hydrated magnesium silicate (B1173343) with a long history of use in pharmaceuticals, primarily as an antacid for the relief of heartburn and indigestion.[1][2] Its mechanism of action extends beyond simple acid neutralization; it also involves the formation of a protective gelatinous silicon dioxide layer in the stomach, which can coat and protect the gastrointestinal mucosa.[1][2] In recent years, the unique surface chemistry of magnesium trisilicate has garnered increasing interest for its potential in advanced drug delivery systems. Its high surface area and porous structure make it an effective adsorbent for a variety of active pharmaceutical ingredients (APIs), offering opportunities for taste masking, controlled release formulations, and improved drug stability.[3][4]

This technical guide provides an in-depth exploration of the surface chemistry of this compound, tailored for researchers, scientists, and drug development professionals. It covers the synthesis, physicochemical properties, and characterization of this versatile excipient, with a focus on its applications in modern pharmaceutical formulations.

Synthesis and Physicochemical Properties

The surface properties of this compound are intrinsically linked to its method of synthesis. The most common method is precipitation, which involves the reaction of a soluble magnesium salt (e.g., magnesium sulfate) with a sodium silicate solution under controlled conditions.[5][6] Variations in parameters such as reactant concentration, temperature, and pH can significantly influence the resulting particle size, surface area, and porosity.[6]

Quantitative Surface Characteristics

The effectiveness of this compound as both an antacid and a drug carrier is largely dictated by its surface characteristics. Key parameters include surface area, pore volume and size, particle size, and zeta potential. A summary of typical quantitative data is presented in the tables below.

| Parameter | Conventional this compound | High-Surface-Area this compound | Reference |

| BET Surface Area (m²/g) | 100 - 250 | 400 - 700 | [6] |

| Total Pore Volume (cm³/g) | 0.2 - 0.4 | 0.5 - 0.8 | [6] |

| Average Pore Diameter (nm) | 5 - 15 | 2 - 10 | [6] |

Table 1: Surface Area and Porosity of this compound Variants.

| Parameter | Value | Reference |

| Particle Size (D50, µm) | 5 - 20 | [6] |

| Zeta Potential (at pH 7) | -15 to -30 mV | [3] |

| Isoelectric Point (pH) | 2.0 - 3.5 | [3] |

Table 2: Particle Size and Surface Charge Properties of this compound.

Experimental Protocols for Characterization

A thorough understanding of the surface chemistry of this compound requires a suite of analytical techniques. This section outlines the detailed methodologies for key characterization experiments.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Objective: To determine the specific surface area, pore volume, and pore size distribution of this compound powder.

Methodology:

-

Degassing: A known weight of the this compound sample (typically 100-200 mg) is placed in a sample tube and degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove adsorbed moisture and other volatile impurities.

-

Analysis: The sample tube is then transferred to the analysis port of a gas sorption analyzer.

-

Adsorption Isotherm: Nitrogen gas is introduced into the sample tube in controlled increments at liquid nitrogen temperature (77 K). The amount of gas adsorbed onto the sample surface at each pressure point is measured, generating an adsorption isotherm.

-

Desorption Isotherm: The pressure is then systematically reduced, and the amount of gas desorbed is measured to generate a desorption isotherm.

-

Data Analysis: The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 to calculate the specific surface area. The Barrett-Joyner-Halenda (BJH) method is commonly used to determine the pore size distribution from the desorption branch of the isotherm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present on the surface of this compound and to study its interaction with adsorbed molecules.

Methodology:

-

Sample Preparation: A small amount of the this compound powder is mixed with potassium bromide (KBr) in a mortar and pestle to create a homogeneous mixture. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a diffuse reflectance accessory can be used with the neat powder.

-

Background Spectrum: A background spectrum of the KBr pellet or the empty sample holder is collected.

-

Sample Spectrum: The sample pellet is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to Si-O-Si, Mg-O-Si, and O-H stretching and bending vibrations.

X-ray Diffraction (XRD)

Objective: To determine the crystalline or amorphous nature of the this compound sample.

Methodology:

-

Sample Preparation: The this compound powder is packed into a sample holder, ensuring a flat and level surface.

-

Data Collection: The sample holder is placed in an X-ray diffractometer. The sample is irradiated with monochromatic X-rays at various angles (2θ), and the intensity of the diffracted X-rays is recorded.

-

Data Analysis: The resulting diffractogram is a plot of diffraction intensity versus 2θ. The presence of sharp peaks indicates a crystalline structure, while a broad halo is characteristic of an amorphous material.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology, particle size, and microstructure of this compound.

Methodology:

-

Sample Mounting (SEM): A small amount of the this compound powder is mounted onto an aluminum stub using double-sided carbon tape.

-

Sputter Coating (SEM): To prevent charging under the electron beam, the mounted sample is coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.

-

Imaging (SEM): The coated stub is placed in the SEM chamber, and the surface is scanned with a focused electron beam to generate high-resolution images of the particle morphology.

-

Sample Preparation (TEM): A dilute suspension of the this compound powder is prepared in a suitable solvent (e.g., ethanol) and sonicated to ensure good dispersion. A drop of the suspension is then placed onto a carbon-coated copper grid and allowed to dry.

-

Imaging (TEM): The grid is placed in the TEM, and an electron beam is transmitted through the sample to produce high-magnification images of the internal structure and particle size.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis, characterization, and application of this compound in drug delivery.

Caption: Synthesis workflow for this compound via precipitation.

Caption: Experimental workflow for the physicochemical characterization.

Caption: Mechanism of drug loading and release from this compound.

Applications in Drug Development

The high surface area and adsorptive capacity of this compound make it a valuable excipient in drug development.[3]

-

Taste Masking: By adsorbing bitter APIs onto its surface, this compound can effectively mask unpleasant tastes, improving patient compliance, particularly in pediatric and geriatric formulations.[7]

-

Controlled Release: The porous network of this compound can be engineered to control the release rate of loaded drugs. The release is often pH-dependent, with faster release in the acidic environment of the stomach.[3]

-

Improved Stability: Adsorption onto the inert surface of this compound can protect sensitive APIs from degradation.

-

Combination Therapies: this compound is frequently used in combination with other antacids, such as aluminum hydroxide, to provide both rapid and sustained acid neutralization.[8]

Conclusion

The surface chemistry of this compound is a critical determinant of its functionality in pharmaceutical applications. A comprehensive understanding of its synthesis, physicochemical properties, and characterization is essential for its effective utilization in both traditional antacid formulations and advanced drug delivery systems. The methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals seeking to leverage the unique surface properties of this versatile material.

References

- 1. This compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Buy this compound | 14987-04-3 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Inorganic chemistry magnesiumtrisilicate.pptx [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. This compound-Aluminum Hydroxide Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

Unveiling the Thermal Stability of Hydrated Magnesium Trisilicate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability of hydrated magnesium trisilicate (B10819215), a compound of significant interest in the pharmaceutical and chemical industries. Valued for its antacid and adsorbent properties, its stability under thermal stress is a critical parameter influencing its efficacy, storage, and application in various formulations. This document provides a comprehensive overview of its thermal decomposition pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to Hydrated Magnesium Trisilicate

Hydrated this compound is an inorganic compound with the approximate chemical formula Mg₂Si₃O₈·nH₂O.[1] It is a fine, white, odorless, and tasteless powder, practically insoluble in water and ethanol.[1][2] In the pharmaceutical industry, it is widely used as an antacid to relieve heartburn and indigestion, and as an excipient in tablet formulations.[3] Its therapeutic action involves the neutralization of gastric acid and the formation of a protective colloidal silica (B1680970) layer in the stomach.[4] The thermal behavior of this compound is paramount, as it dictates its stability during manufacturing processes that may involve heat, such as drying and tableting, as well as its shelf-life.

Thermal Decomposition Profile

The thermal decomposition of hydrated this compound is a multi-stage process characterized by the sequential loss of water and subsequent structural transformations. This process can be effectively monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Stages of Thermal Decomposition

The decomposition typically proceeds through the following stages:

-

Dehydration of Adsorbed and Bound Water: The initial weight loss, occurring at temperatures below 200°C, corresponds to the removal of physically adsorbed surface water and loosely bound water of hydration.[5]

-

Loss of Structurally Bound Water: As the temperature increases, typically in the range of 200°C to 500°C, the more tightly bound, structural water is eliminated. This stage is often associated with a significant endothermic event.

-

Structural Decomposition: At higher temperatures, generally above 500°C, the anhydrous this compound undergoes structural decomposition.[6] This process involves the transformation into other silicate (B1173343) phases, such as forsterite (Mg₂SiO₄), and is accompanied by further mass loss and thermal events.

The exact temperatures and the extent of weight loss in each stage can vary depending on factors such as the degree of hydration, crystallinity, particle size, and the heating rate during analysis.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data on the thermal decomposition of hydrated this compound as determined by thermogravimetric analysis (TGA).

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| < 200 | 3.5 - 4.0 | Loss of physically adsorbed and loosely bound water[5] |

| 200 - 500 | Variable | Loss of structurally bound water (dehydroxylation) |

| > 500 | Variable | Structural decomposition of the anhydrous silicate |

Table 1: Summary of Thermal Decomposition Stages of Hydrated this compound.

Note: The weight loss percentages in the higher temperature ranges are highly dependent on the initial water content and the specific composition of the this compound sample.

Experimental Protocols for Thermal Analysis

A detailed and standardized experimental protocol is crucial for obtaining reproducible and comparable data on the thermal stability of hydrated this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and characterize the decomposition profile of hydrated this compound.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.

Methodology:

-

Sample Preparation: A representative sample of hydrated this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Atmosphere: A controlled atmosphere of dry nitrogen or air is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert or oxidative environment, respectively.

-

Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of at least 1000°C. A linear heating rate of 10°C/min is commonly employed.

-

Data Acquisition: The instrument continuously records the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

The TGA curve is analyzed to determine the onset and end temperatures of each weight loss step and the percentage of weight loss.

-

The DSC curve is analyzed to identify the temperatures of endothermic and exothermic events, which correspond to phase transitions, dehydration, and decomposition.

-

Visualizing Thermal Decomposition and Experimental Workflow

The following diagrams, generated using the DOT language, provide a visual representation of the thermal decomposition pathway and the experimental workflow for TGA/DSC analysis.

Factors Influencing Thermal Stability

The thermal stability of hydrated this compound can be influenced by several factors:

-